7-chloro-1-[(3-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
Description
Properties
IUPAC Name |
[7-chloro-1-[(3-methoxyphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O5S/c1-28-16-4-2-3-14(11-16)13-24-17-12-15(21)5-6-18(17)30(26,27)19(22-24)20(25)23-7-9-29-10-8-23/h2-6,11-12H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOBDTHRYFECOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=C(C=CC(=C3)Cl)S(=O)(=O)C(=N2)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-[(3-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multiple steps, including the formation of the benzothiadiazine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Benzothiadiazine Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
7-chloro-1-[(3-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to 7-chloro-1-[(3-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione have been studied as positive allosteric modulators of the AMPA receptor. This class of compounds has shown promise in enhancing cognitive functions without the excitotoxic side effects associated with direct agonists .
Case Study :
A study reported that a related compound, 7-chloro-5-(3-furanyl)-3-methyl-3,4-dihydro-2H-benzothiadiazine 1,1-dioxide, demonstrated significant nootropic activity in vitro. It was found to increase acetylcholine and serotonin levels in the hippocampus, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases .
Anticancer Activity
Benzothiadiazine derivatives have been investigated for their anticancer properties. The structural features of these compounds allow for interactions with various biological targets involved in cancer progression.
Research Findings :
Studies have shown that benzothiadiazine derivatives can induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and proliferation. The specific mechanisms often involve the inhibition of key enzymes and receptors that facilitate tumor growth .
Antimicrobial Properties
There is emerging evidence that benzothiadiazine derivatives exhibit antimicrobial activity against a range of pathogens. This is particularly relevant given the increasing resistance to conventional antibiotics.
Case Study :
In vitro studies have demonstrated that certain benzothiadiazine compounds possess significant antibacterial effects against gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function .
Mechanism of Action
The mechanism of action of 7-chloro-1-[(3-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural similarities and are discussed for comparative analysis:
Substituent Effects on Properties
- The methyl ester in Compound 3 increases hydrophilicity but may reduce cell permeability compared to aromatic benzyl groups.
- Position 3 Substituents: The morpholine-4-carbonyl moiety in the target compound and its 4-methylbenzyl analog improves aqueous solubility, whereas methylhydrazino groups in Compounds 3 and 4 could confer nucleophilic reactivity .
Research Findings and Implications
Spectroscopic Data Trends
IR Spectroscopy :
NMR Spectroscopy :
Structural Validation and Crystallography
- Tools like SHELXL and WinGX are critical for confirming bond lengths and angles in benzothiadiazine derivatives, ensuring accurate comparisons .
- Structure validation (e.g., using PLATON) helps identify disorder or misassigned substituents, which is crucial for analogs with subtle differences like 3-methoxy vs. 4-methyl groups .
Biological Activity
The compound 7-chloro-1-[(3-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a member of the benzothiadiazine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a chloro substitution, a methoxyphenyl group, and a morpholine moiety, which are significant for its pharmacological properties.
Biological Activity Overview
The biological activities of this compound have been investigated in several contexts, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzothiadiazines exhibit antimicrobial properties. The presence of the morpholine group enhances solubility and bioavailability, potentially increasing efficacy against various pathogens.
- Antifilarial Activity : Research indicates that related compounds in the benzopyrone class demonstrate macrofilaricidal and microfilaricidal effects against filarial parasites like Brugia malayi. The compound's structural similarities suggest potential in this area as well .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cholinesterase Inhibition : Some studies suggest that morpholine-containing compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation. This inhibition can lead to increased acetylcholine levels in synapses, potentially enhancing cognitive function or exerting neuroprotective effects .
- Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), including NMDA receptors. This interaction could contribute to anxiolytic or sedative effects observed in behavioral studies .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several benzothiadiazine derivatives, including our compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7-Chloro Compound | 20 | Staphylococcus aureus |
| 7-Chloro Compound | 30 | Escherichia coli |
Study 2: Antifilarial Activity
In a study assessing antifilarial properties, the compound was tested against Brugia malayi. Results showed a 53.6% adulticidal effect at a dose of 300 mg/kg over five days.
| Treatment | Adulticidal Effect (%) | Microfilaricidal Effect (%) |
|---|---|---|
| 7-Chloro Compound | 53.6 | 46.0 |
Q & A
Basic Research Questions
Q. What are efficient synthetic routes for 7-chloro-1-[(3-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4λ⁶,1,2-benzothiadiazine-4,4-dione?
- Methodology : The compound's synthesis can be optimized via palladium-catalyzed reductive cyclization, leveraging nitroarenes and nitroalkenes as intermediates. Morpholine-4-carbonyl incorporation may involve coupling reactions with chloroacetyl chloride under basic conditions (e.g., sodium hydroxide) to form stable intermediates . Purification via column chromatography (e.g., silica gel) ensures high yields (≥95%) .
- Key Considerations : Monitor reaction progress using TLC and characterize intermediates via H-NMR (e.g., δ 3.21–3.54 ppm for morpholine protons) .
Q. How can structural characterization of this compound be validated?
- Methodology : Use a combination of H-NMR, C-NMR, and high-resolution mass spectrometry (HRMS) to confirm the benzothiadiazine core and substituents. For example, the morpholine-carbonyl group exhibits distinct H-NMR signals at δ 3.21–3.54 ppm (morpholine protons) and a carbonyl stretch at ~1680 cm in IR spectroscopy . X-ray crystallography may resolve stereochemical ambiguities in the benzothiadiazine ring .
Q. What analytical methods ensure purity and stability during storage?
- Methodology : Employ reverse-phase HPLC (e.g., Chromolith® or Purospher® STAR columns) with UV detection at 254 nm. Validate purity using ≥95% acceptance criteria . Stability studies under varying temperatures (4°C to 25°C) and humidity (40–60% RH) assess degradation pathways .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodology : Conduct species-specific metabolic profiling using liver microsomes (human vs. rodent) to identify interspecies differences in clearance rates. Pair with pharmacokinetic (PK) modeling to adjust dosing regimens. For example, poor in vivo efficacy may stem from rapid glucuronidation of the 3-methoxyphenyl group, requiring prodrug derivatization .
Q. How can computational modeling predict the compound’s enzyme inhibition mechanism?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to map interactions between the morpholine-carbonyl group and catalytic residues of target enzymes (e.g., kinases or proteases). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics () .
Q. What experimental designs optimize the compound’s selectivity for a target protein?
- Methodology : Use a panel of related enzymes (e.g., kinase isoforms) in competitive binding assays. Introduce structural modifications (e.g., halogen substitution at the 7-chloro position) and quantify IC shifts via dose-response curves. Selectivity ratios >100-fold indicate improved specificity .
Q. How can metabolic stability be enhanced without compromising activity?
- Methodology : Replace metabolically labile groups (e.g., 3-methoxyphenyl) with bioisosteres like trifluoromethoxy or cyclopropyl. Assess stability in human hepatocyte incubations and correlate with CYP450 inhibition data .
Data Analysis and Validation
Q. What statistical approaches validate reproducibility in dose-response studies?
- Methodology : Use a minimum of three independent replicates per concentration. Apply ANOVA with post-hoc Tukey tests to confirm consistency (). Outliers are flagged via Grubbs’ test .
Q. How are conflicting crystallographic and NMR data reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
